1H-Indole, 1-(methoxymethyl)-5-nitro-
Overview
Description
1H-Indole, 1-(methoxymethyl)-5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound 1H-Indole, 1-(methoxymethyl)-5-nitro- features a methoxymethyl group at the 1-position and a nitro group at the 5-position, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-Indole, 1-(methoxymethyl)-5-nitro- typically involves the functionalization of the indole core. One common method is the reaction of indole with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group at the 1-position . The nitro group can be introduced via nitration using nitric acid or a nitrating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and specific solvents .
Chemical Reactions Analysis
1H-Indole, 1-(methoxymethyl)-5-nitro- undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and alcohols . Major products formed from these reactions include amino-indole derivatives and substituted indoles .
Scientific Research Applications
1H-Indole, 1-(methoxymethyl)-5-nitro- has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(methoxymethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The methoxymethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 1-(methoxymethyl)-5-nitro- include other indole derivatives with different substituents at the 1- and 5-positions. For example:
1H-Indole, 1-(hydroxymethyl)-5-nitro-: Features a hydroxymethyl group instead of a methoxymethyl group.
1H-Indole, 1-(methoxymethyl)-5-amino-: Features an amino group instead of a nitro group.
The uniqueness of 1H-Indole, 1-(methoxymethyl)-5-nitro- lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity in distinct ways .
Properties
IUPAC Name |
1-(methoxymethyl)-5-nitroindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-7-11-5-4-8-6-9(12(13)14)2-3-10(8)11/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOIRVICHHHEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558235 | |
Record name | 1-(Methoxymethyl)-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120627-42-1 | |
Record name | 1-(Methoxymethyl)-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.